molecular formula C17H19NOS B4566077 4-[(phenylthio)methyl]-N-propylbenzamide

4-[(phenylthio)methyl]-N-propylbenzamide

Cat. No.: B4566077
M. Wt: 285.4 g/mol
InChI Key: YRUINBUFKVSPSW-UHFFFAOYSA-N
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Description

4-[(Phenylthio)methyl]-N-propylbenzamide is a benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) modified with two key substituents:

  • (Phenylthio)methyl group: Positioned at the para position of the benzene ring, this substituent introduces a sulfur atom bonded to a phenyl group, which may alter electronic properties and enable unique intermolecular interactions (e.g., hydrophobic or π-π stacking interactions).

Properties

IUPAC Name

4-(phenylsulfanylmethyl)-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-2-12-18-17(19)15-10-8-14(9-11-15)13-20-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUINBUFKVSPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize the properties of 4-[(phenylthio)methyl]-N-propylbenzamide, we compare it with structurally related benzamide derivatives, focusing on substituent effects and reported activities.

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties of Analogous Compounds
Compound Name Substituents/Modifications Key Properties/Activities Reference
This compound - N-propyl
- 4-(phenylthio)methyl
High lipophilicity; potential for sulfur-mediated interactions
N-(4-(4-Methylphenyl)-1,3-thiazol-2-yl)benzamide - Thiazole ring
- 4-methylphenyl
Enhanced binding affinity to kinase targets
4-(Dipropylsulfamoyl)benzamide - Dipropylsulfamoyl group Improved metabolic stability
N-[4-(Hydrazinocarbonyl)phenyl]-2-methylbenzamide - Hydrazinocarbonyl
- 2-methyl
Antimicrobial activity (e.g., against E. coli)
3-(Benzylsulfonyl)-N-(4-(methylthio)phenyl)propanamide - Benzylsulfonyl
- Methylthio
Dual sulfonyl/thioether functionality; precursor for drug synthesis

Substituent Impact Analysis

  • N-propyl vs. Other Alkyl Chains : The N-propyl group in the target compound may offer a balance between lipophilicity and steric hindrance compared to shorter (e.g., methyl) or bulkier (e.g., butan-2-yl) alkyl chains seen in analogs like N-[4-(butan-2-yl)phenyl]-2-methylbenzamide .
  • Phenylthio vs. Sulfonamide/Sulfonyl Groups : The phenylthio group (C₆H₅S-) differs from sulfonamide (-SO₂NH₂) or sulfonyl (-SO₂-) groups in electronic properties. Sulfonamides (e.g., 4-(dipropylsulfamoyl)benzamide ) are more polar and often enhance solubility, whereas phenylthio groups may prioritize hydrophobic interactions.
  • Thioether vs. Thiazole Moieties : Thiazole-containing analogs (e.g., N-(4-(4-methylphenyl)-1,3-thiazol-2-yl)benzamide ) exhibit heterocyclic aromaticity, which can improve binding to biological targets through hydrogen bonding or π-stacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(phenylthio)methyl]-N-propylbenzamide
Reactant of Route 2
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4-[(phenylthio)methyl]-N-propylbenzamide

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